

Application Note: Quantitative Analysis of Friedelan-3-one by GC-MS and HPLC

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Compound of Interest

Compound Name: Friedelan-3-one

Cat. No.: B13398878

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the quantitative analysis of **Friedelan-3-one** (friedelin), a pentacyclic triterpene with significant pharmacological interest.^{[1][2]} Methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are presented. These protocols are designed to deliver accurate, reproducible, and robust quantification of **Friedelan-3-one** from various matrices, particularly plant extracts. The information is intended to support researchers in natural product chemistry, quality control, and drug development.

Part 1: Quantitative Analysis of Friedelan-3-one by Gas Chromatography-Mass Spectrometry (GC-MS) Principle

Gas chromatography separates volatile and thermally stable compounds in a gaseous mobile phase. For the analysis of **Friedelan-3-one**, the sample is vaporized and separated on a capillary column before being detected by a mass spectrometer. The mass spectrometer provides high selectivity and sensitivity by identifying the compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern, enabling precise quantification.^{[1][3]} As a ketone, **Friedelan-3-one** is generally volatile enough for GC analysis without derivatization, unlike triterpenoids containing hydroxyl or carboxyl groups.^{[3][4]}

Experimental Protocol: GC-MS Analysis

1.2.1. Standard Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Friedelan-3-one** reference standard (purity \geq 98%) and dissolve it in 10 mL of chloroform or a suitable solvent in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 μ g/mL) by serially diluting the primary stock solution with the same solvent. These will be used to construct the calibration curve.

1.2.2. Sample Preparation (from Plant Material)

- Drying and Grinding: Dry the plant material (e.g., leaves, bark) at 40-50°C and grind it into a fine powder.
- Extraction:
 - Accurately weigh 1-5 g of the powdered plant material.
 - Perform a Soxhlet extraction for 6-8 hours using a solvent such as chloroform or hexane. [1] Alternatively, use ultrasound-assisted or microwave-assisted extraction to reduce time and solvent consumption.[1]
 - Evaporate the solvent from the extract under reduced pressure using a rotary evaporator.
- Sample Solution: Re-dissolve a known quantity of the dried extract in the chosen solvent (e.g., chloroform) to a final concentration suitable for GC-MS analysis.
- Filtration: Filter the sample solution through a 0.22 μ m syringe filter before injection to remove any particulate matter.

GC-MS Instrumental Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis of **Friedelan-3-one**.

Parameter	Recommended Setting
Gas Chromatograph	Agilent GC system or equivalent
Column	HP-5ms, DB-5, or similar non-polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)[3]
Injector	Split/Splitless, Programmed Temperature Vaporizing (PTV)
Injector Temperature	250°C - 280°C[1]
Split Ratio	1:20 to 1:50, depending on concentration[1]
Injection Volume	1 µL
Carrier Gas	Helium, at a constant flow rate of 1.0 mL/min[5][6]
Oven Program	Initial 80°C for 5 min, then ramp at 10°C/min to 285°C, hold for 15 min.[1] (Program must be optimized)
Mass Spectrometer	Agilent MS system or equivalent
Transfer Line Temp.	285°C - 290°C[1][5]
Ion Source Temp.	230°C - 250°C[5]
Ionization Mode	Electron Impact (EI) at 70 eV[5]
Acquisition Mode	Selected Ion Monitoring (SIM) for quantification; Full Scan (50-800 amu) for identification
Quantifier Ion	To be determined from the mass spectrum of a pure standard (e.g., m/z 426.4 [M+], 205.2, 315.3)[7]

Method Validation and Quantitative Data

The method should be validated according to ICH guidelines. The following table summarizes typical validation parameters for the quantitative analysis of **Friedelan-3-one**.

Validation Parameter	Typical Performance
Linearity Range	100 - 500 ng or wider, depending on instrument sensitivity[1]
Correlation Coefficient (r^2)	≥ 0.99 [1]
Limit of Detection (LOD)	32.15 ng/band (HPTLC reference, GC-MS expected to be lower)[1]
Limit of Quantitation (LOQ)	97.44 ng/band (HPTLC reference, GC-MS expected to be lower)[1]
Precision (%RSD)	Intraday: < 1.0%; Interday: < 1.5%[1]
Accuracy (Recovery)	98.0% - 102.0%[1]

Part 2: Quantitative Analysis of Friedelan-3-one by High-Performance Liquid Chromatography (HPLC) Principle

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For **Friedelan-3-one**, a non-polar compound, reversed-phase HPLC is the method of choice.[8] The compound is separated on a C18 or similar column and detected by a UV or Charged Aerosol Detector (CAD). Since **Friedelan-3-one** has a weak chromophore (a ketone group), detection is typically performed at low wavelengths (around 205-210 nm) for adequate sensitivity.[9][10]

Experimental Protocol: HPLC Analysis

2.2.1. Standard Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Friedelan-3-one** reference standard and dissolve in 10 mL of HPLC-grade methanol or acetonitrile in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100, 200 μ g/mL) by serially diluting the primary stock solution with the mobile phase.

2.2.2. Sample Preparation (from Plant Material)

- Extraction: Follow the same extraction procedure as described in the GC-MS section (1.2.2).
- Sample Solution: Re-dissolve a known amount of the dried extract in the HPLC mobile phase or a compatible solvent like methanol/acetonitrile.
- Filtration: It is critical to filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column blockage and system damage.

HPLC Instrumental Parameters

The following table provides recommended starting parameters for HPLC analysis.

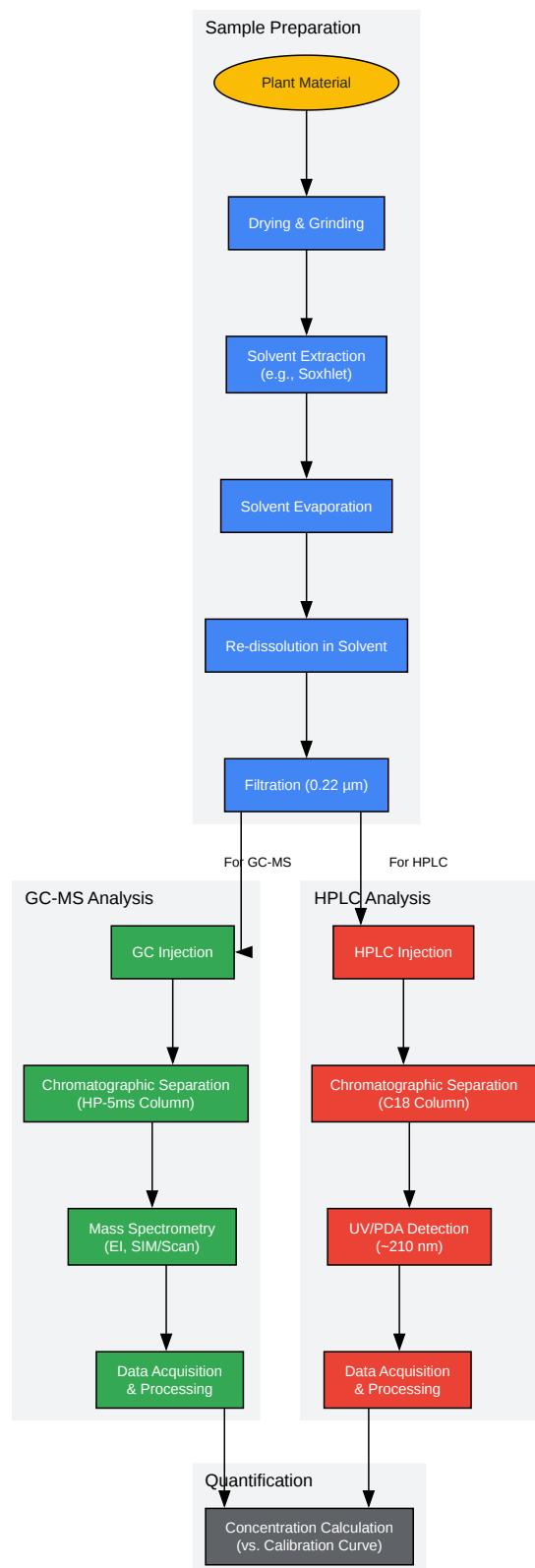
Parameter	Recommended Setting
HPLC System	Standard system with a pump, autosampler, column oven, and detector
Column	Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8][11]
Mobile Phase	Isocratic: Methanol:Water (95:5 v/v) or Acetonitrile:Water (90:10 v/v).[10] Gradient elution may improve separation.
Flow Rate	0.8 - 1.0 mL/min[11][12]
Column Temperature	30 - 40°C[10]
Injection Volume	10 - 20 µL
Detector	UV/PDA Detector
Detection Wavelength	205 - 210 nm (due to weak chromophore)[9][10]

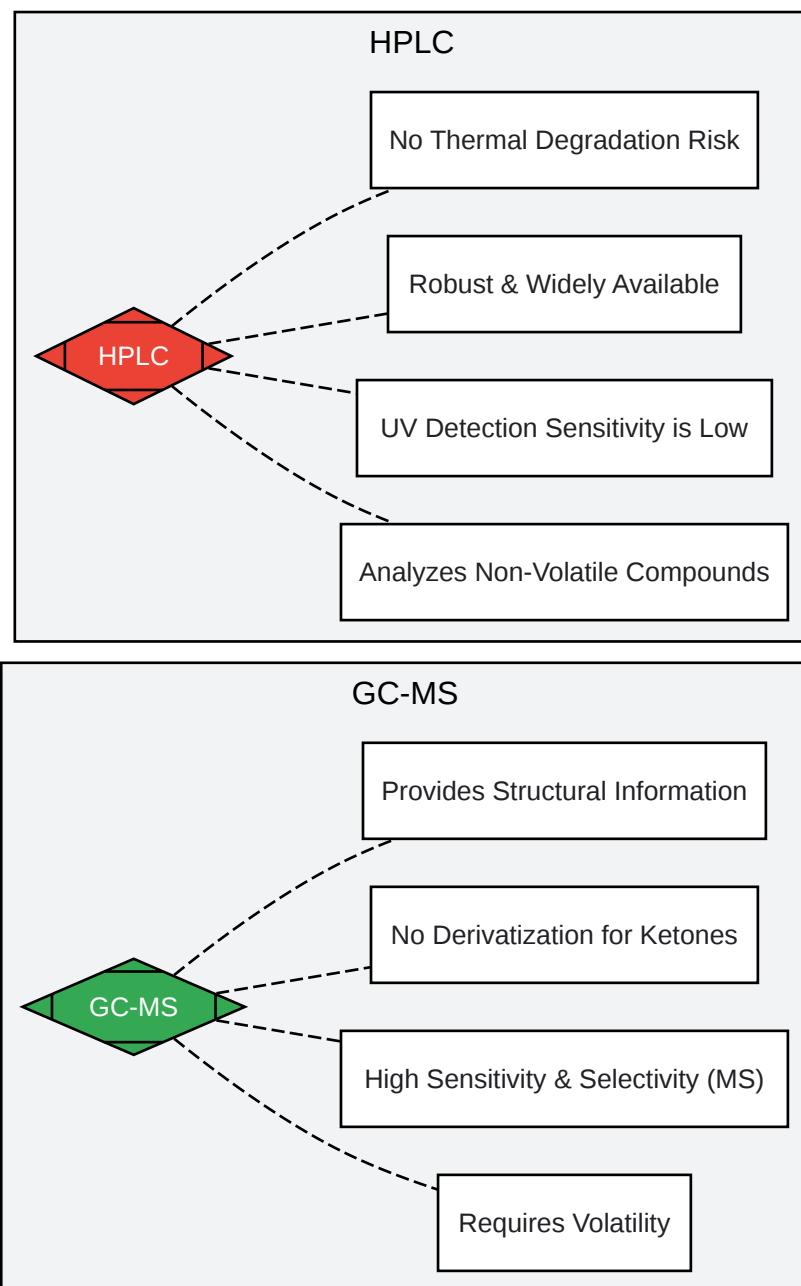
Method Validation and Quantitative Data

The HPLC method should be validated to ensure reliability. The table below presents expected performance characteristics based on typical triterpenoid analyses.[13][14]

Validation Parameter	Typical Performance
Linearity Range	1 - 200 µg/mL
Correlation Coefficient (r^2)	≥ 0.999 [14][15]
Limit of Detection (LOD)	0.1 - 1.0 µg/mL[13][14]
Limit of Quantitation (LOQ)	0.3 - 3.0 µg/mL[13][14]
Precision (%RSD)	Intraday: < 2%; Interday: < 3%[13][14]
Accuracy (Recovery)	95% - 105%[13][14]

Visualizations: Workflows and Method Comparison



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